Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate
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Overview
Description
Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate is a chemical compound with the molecular formula C9H12N2O2Li.
Mechanism of Action
Target of Action
The primary target of Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate (also known as EN300-27102387 Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
The exact mode of action of This compound Similar compounds have been found to bind to the allosteric pocket of ripk1, serving as a type iii inhibitor .
Biochemical Pathways
The specific biochemical pathways affected by This compound The inhibition of ripk1 by similar compounds can potentially affect necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
The pharmacokinetic properties of This compound In vivo pharmacokinetic studies were performed on similar compounds to determine their oral exposure .
Result of Action
The molecular and cellular effects of This compound Similar compounds have displayed potent anti-necroptotic activity in both human and mouse cellular assays .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a unique structure that might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties .
Cellular Effects
It has been reported that similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Molecular Mechanism
Similar compounds have exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) , suggesting that Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate may interact with similar targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate typically involves the reaction of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)butanoate
- Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)pentanoate
- Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)hexanoate
Uniqueness
Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications compared to its analogs .
Properties
IUPAC Name |
lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c12-9(13)4-3-7-6-10-8-2-1-5-11(7)8;/h6H,1-5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXYPVKUNPAVTK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2=NC=C(N2C1)CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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